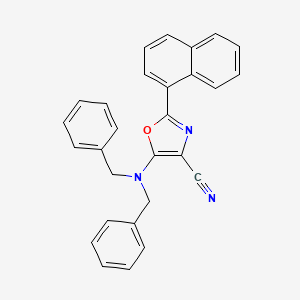
5-(Dibenzylamino)-2-(naphthalen-1-yl)-1,3-oxazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Dibenzylamino)-2-(naphthalen-1-yl)-1,3-oxazole-4-carbonitrile is a complex organic compound characterized by its unique structure, which includes a dibenzylamino group, a naphthyl group, and an oxazole ring with a carbonitrile substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Dibenzylamino)-2-(naphthalen-1-yl)-1,3-oxazole-4-carbonitrile typically involves multi-step organic reactions. One common method starts with the preparation of the oxazole ring, which can be synthesized through the cyclization of appropriate precursors such as α-haloketones and nitriles. The dibenzylamino group is introduced via nucleophilic substitution reactions, often using dibenzylamine as the nucleophile. The naphthyl group can be incorporated through Friedel-Crafts acylation or alkylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability, cost-effectiveness, and yield. This often includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the development of robust purification techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(Dibenzylamino)-2-(naphthalen-1-yl)-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the nitrile group to amines or other derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (amines, thiols) are used under controlled conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, 5-(Dibenzylamino)-2-(naphthalen-1-yl)-1,3-oxazole-4-carbonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. Its structural features may interact with biological targets, making it a candidate for the development of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs). Its electronic properties make it suitable for applications in optoelectronics and nanotechnology.
Mechanism of Action
The mechanism by which 5-(Dibenzylamino)-2-(naphthalen-1-yl)-1,3-oxazole-4-carbonitrile exerts its effects depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved can vary, but often include key proteins or nucleic acids that play a role in disease processes.
Comparison with Similar Compounds
Similar Compounds
- 5-(Dimethylamino)-2-(naphthalen-1-yl)-1,3-oxazole-4-carbonitrile
- 5-(Diethylamino)-2-(naphthalen-1-yl)-1,3-oxazole-4-carbonitrile
- 5-(Diphenylamino)-2-(naphthalen-1-yl)-1,3-oxazole-4-carbonitrile
Uniqueness
Compared to similar compounds, 5-(Dibenzylamino)-2-(naphthalen-1-yl)-1,3-oxazole-4-carbonitrile is unique due to the presence of the dibenzylamino group, which can influence its electronic properties and reactivity. This structural feature may enhance its potential in specific applications, such as drug design or materials science, where the electronic characteristics of the compound are crucial.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
Molecular Formula |
C28H21N3O |
|---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
5-(dibenzylamino)-2-naphthalen-1-yl-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C28H21N3O/c29-18-26-28(32-27(30-26)25-17-9-15-23-14-7-8-16-24(23)25)31(19-21-10-3-1-4-11-21)20-22-12-5-2-6-13-22/h1-17H,19-20H2 |
InChI Key |
CUWBEQKXVCKQRO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C3=C(N=C(O3)C4=CC=CC5=CC=CC=C54)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Furan-2-ylmethyl)-6,7-dimethyl-1-[4-(methylsulfanyl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11132933.png)
![Methyl 4-[7-bromo-2-(furan-2-ylmethyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B11132957.png)
![1-(4-Chlorophenyl)-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11132965.png)
![N-{3-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]phenyl}-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide](/img/structure/B11132971.png)
![3-hydroxy-4-{[4-(2-methylpropoxy)phenyl]carbonyl}-1-[2-(morpholin-4-yl)ethyl]-5-(pyridin-4-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11132975.png)
![Methyl 4-[7-chloro-2-(furan-2-ylmethyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B11132979.png)

![methyl 2-{[(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate](/img/structure/B11132996.png)

![N-[2-(4-chlorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]furan-2-carboxamide](/img/structure/B11133004.png)
![7-benzyl-6-imino-11-methyl-N-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11133010.png)
![2-[1-(furan-2-carbonyl)-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B11133018.png)
![methyl 4-[4-hydroxy-3-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-5-oxo-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-yl]benzoate](/img/structure/B11133025.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide](/img/structure/B11133031.png)
